molecular formula C13H8F2N2O B8464982 2-(2,6-Difluorophenyl)-1,3-benzoxazol-4-amine

2-(2,6-Difluorophenyl)-1,3-benzoxazol-4-amine

Cat. No. B8464982
M. Wt: 246.21 g/mol
InChI Key: GGZFUWRBKWFYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279467B2

Procedure details

14.3 g (63.5 mmol; 5 eq.) of tin chloride is added to a solution of 3.5 g (12.7 mmol) of 2-(2,6-difluorophenyl)-4-nitro-1,3-benzoxazole in 60 ml of concentrated hydrochloric acid. The mixture is stirred for 2 hours at 60° C., then, after returning to ambient temperature and the addition of 100 ml of water, is neutralized by a 50% aqueous solution of soda. The precipitate formed is filtered on a Celite bed and washed with ethanol. The resulting solution is concentrated under reduced pressure, then the desired product is extracted 3 times with 50 ml of ethyl acetate. The organic phases are combined, washed twice with 30 ml of a saturated solution of sodium chloride, dried over sodium sulphate and concentrated under reduced pressure. The 2-(2,6-difluorophenyl)-1,3-benzoxazol-4-amine is used without other purification in the following stage.
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
2-(2,6-difluorophenyl)-4-nitro-1,3-benzoxazole
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:8]=1[C:14]1[O:15][C:16]2[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-])=O)[C:17]=2[N:18]=1.O>Cl>[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:8]=1[C:14]1[O:15][C:16]2[C:17](=[C:19]([NH2:23])[CH:20]=[CH:21][CH:22]=2)[N:18]=1

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
2-(2,6-difluorophenyl)-4-nitro-1,3-benzoxazole
Quantity
3.5 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C=1OC2=C(N1)C(=CC=C2)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after returning to ambient temperature
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered on a Celite bed
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the desired product is extracted 3 times with 50 ml of ethyl acetate
WASH
Type
WASH
Details
washed twice with 30 ml of a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 2-(2,6-difluorophenyl)-1,3-benzoxazol-4-amine is used without other purification in the following stage

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C(=CC=C1)F)C=1OC=2C(N1)=C(C=CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.